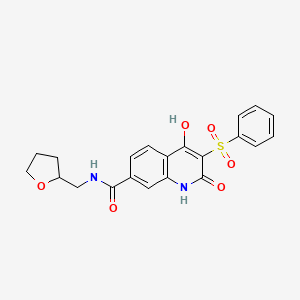
N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine” is an organic compound that contains a pyrene group (a polycyclic aromatic hydrocarbon consisting of four fused benzene rings), a prop-2-en-1-amine group (an allylamine), and a prop-2-enyl group (an allyl group). These groups are common in organic chemistry and are found in a variety of natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrene group. Pyrene is a planar molecule, and its presence could impart interesting properties to the compound, such as fluorescence .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the allyl groups could make it reactive towards electrophiles and free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrene group often have high boiling points and are nonpolar . The presence of the allyl groups could make the compound more reactive .Applications De Recherche Scientifique
Fluorescence Quenching and Metal Ion Detection
The chemical compound N-(1-Pyrene)anthranilic acid, a derivative of N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has shown promise in metal ion-selective fluorosensing. Research demonstrates that this compound can form equimolar complexes with Hg(II) in water, leading to selective fluorescence quenching, even in the presence of other metal ions like Zn(II) and Cd(II) (Wolf et al., 2006).
Broadband Nonlinear Optical Material
Pyrene derivatives of N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine have been explored as broadband nonlinear optical materials. They exhibit positive third-order nonlinear refractive indices with high linear transmission, suggesting potential in optical applications (Wu et al., 2017).
Intercalating Nucleic Acids (INAs)
The incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides, a structure related to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has been researched for forming intercalating nucleic acids (INAs). These INAs showed a slight destabilization in INA-DNA duplexes and stronger destabilization in INA-RNA duplexes, offering insights into the manipulation of nucleic acid structures (Filichev & Pedersen, 2003).
Chemical Sensing and Explosives Detection
Research into pyrene-based fluorescent probes, which include structures similar to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine, has yielded materials capable of detecting nitric oxide and nitroexplosives. These compounds show promise in real-time chemosensing and explosive detection due to their aggregation-induced emission and high quantum yield (Islam et al., 2018).
Polymeric Probes for Nerve Agent Mimics Detection
A pyrene-based polymeric probe related to N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine has been developed for detecting nerve agent mimics. This research highlights the potential of such compounds in sensing applications, particularly in detecting harmful chemical agents (Gupta & Lee, 2017).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its structure and the biological target. If it were a reactant in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .
Orientations Futures
Propriétés
IUPAC Name |
N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-3-14-24(15-4-2)16-20-11-10-19-9-8-17-6-5-7-18-12-13-21(20)23(19)22(17)18/h3-13H,1-2,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAROARVBVCCAFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

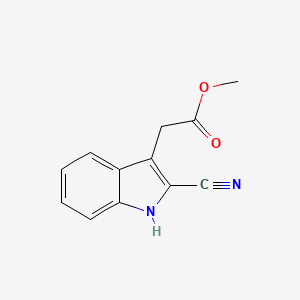
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
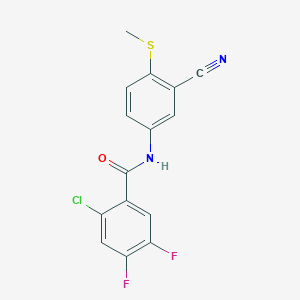
![N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2381983.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
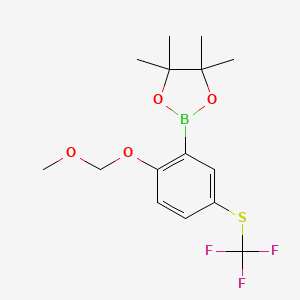
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)
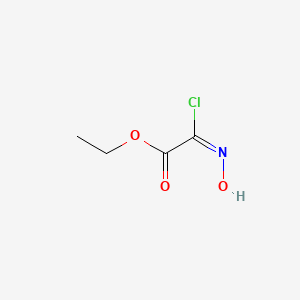
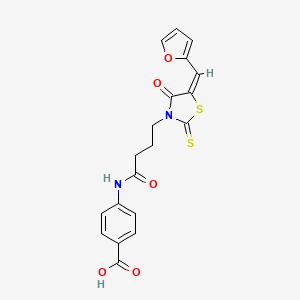
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)
